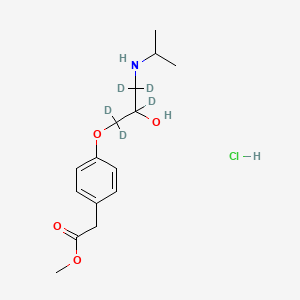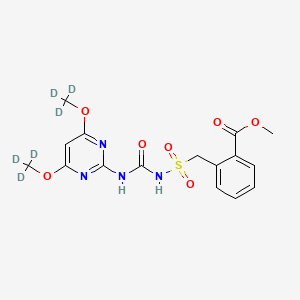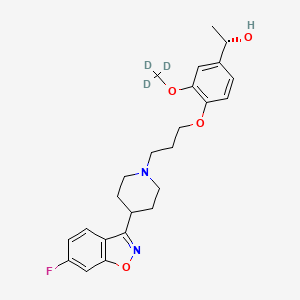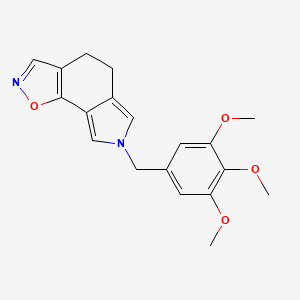
Metoprolol Acid Methyl Ester-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated derivative of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid Methyl Ester-d5 Hydrochloride involves the deuteration of Metoprolol. The process typically includes the following steps:
Deuteration of Metoprolol: Metoprolol is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Esterification: The deuterated Metoprolol is then esterified using methanol in the presence of an acid catalyst to form Metoprolol Acid Methyl Ester-d5.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Metoprolol Acid Methyl Ester-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Metoprolol Acid Methyl Ester-d5 Hydrochloride is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism and pharmacokinetics of Metoprolol.
Biology: Employed in biological studies to understand the interaction of Metoprolol with various biological targets.
Medicine: Used in pharmacological research to study the effects of Metoprolol on cardiovascular diseases.
Industry: Utilized in the development of new beta-blockers and related compounds.
Wirkmechanismus
Metoprolol Acid Methyl Ester-d5 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, minimizing the risk of bronchoconstriction. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Metoprolol: The non-deuterated version of the compound.
Atenolol: Another selective beta-1 blocker with similar pharmacological effects.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.
Uniqueness: Metoprolol Acid Methyl Ester-d5 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This feature distinguishes it from other beta-blockers and enhances its utility in scientific research.
Eigenschaften
Molekularformel |
C15H24ClNO4 |
|---|---|
Molekulargewicht |
322.84 g/mol |
IUPAC-Name |
methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |
InChI-Schlüssel |
MCYVNMKALCGOTK-SUKSBMJQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

